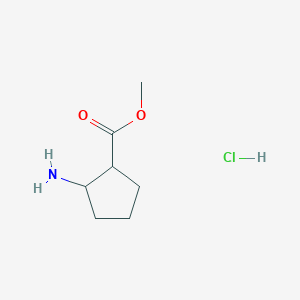

Methyl cis-2-aminocyclopentanecarboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl cis-2-aminocyclopentanecarboxylate hydrochloride belongs to a class of compounds with significant chemical interest due to their structural and functional properties, which make them valuable in various synthetic applications.

Synthesis Analysis

The synthesis of related cyclopentane derivatives often involves complex reactions, including cis-α-glycolation and the transformation of nitrohexofuranoses into cyclopentylamines through intramolecular cyclization, leading to 2-oxabicyclo[2.2.1]heptane derivatives (Philp & Robertson, 1977); (Estévez et al., 2010).

Molecular Structure Analysis

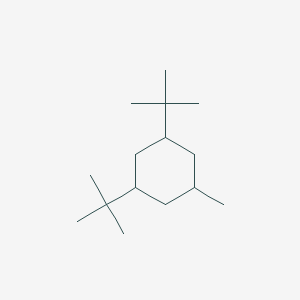

The molecular structure of cis-2-aminocyclopentanecarboxylate derivatives is characterized by their cyclopentane backbone. The stereochemistry plays a crucial role in their reactivity and interaction with other molecules (Fülöp, 2001).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including tosylation, which demonstrates the reactivity of the hydroxy and amino groups in cyclopentanecarboxylates. The reaction conditions and outcomes significantly depend on the stereochemistry of the compounds involved (Philp & Robertson, 1977).

科学的研究の応用

Synthesis and Transformation

The compound is notable for its applications in chemical syntheses and transformations. It has been involved in the synthesis of racemic compounds, resolutions of racemates, and enantioselective syntheses of title compounds. Its transformations lead to heterocyclic compounds, applications in peptide syntheses, and it has been reviewed for its biological effects (F. Fülöp, 2001). Additionally, it has been used in convenient syntheses of 1,2-Ureylenecyclopentane derivatives, highlighting its utility in creating complex molecular structures without cis-trans isomerization issues (T. Takaya, H. Yoshimoto, E. Imoto, 1967).

Enzymatic Strategies for Synthesis

Interest in the compound has increased due to its natural occurrence and novel biological activity. Enzymatic strategies for its preparation in enantiomerically pure form have been developed, highlighting its importance in the synthesis of derivatives with antifungal activity. These strategies include both indirect and direct methods for synthesizing cispentacin and its analogs, demonstrating its key role in pharmacological research (E. Forró, F. Fülöp, 2016).

Anticholinesterase Poisoning Antidotes

The compound has been explored in the preparation of antidotes for anticholinesterase poisoning. Syntheses of cis- and trans-2-aminocyclohexanols and their conversion to hydrochlorides for use as antidotes against sarin poisoning in mice and rats have been documented. This application highlights its potential in developing treatments for chemical warfare agent exposure (R. Bannard, J. Parkkari, 1970).

Neurotransmitter Analogues

Research into neurotransmitter analogues has also involved methyl cis-2-aminocyclopentanecarboxylate hydrochloride. All four stereoisomers of 3-aminocyclopentanecarboxylic acid, analogues of the inhibitory neurotransmitter GABA, were prepared. This work contributes to understanding the structural analogues of GABA and their potential therapeutic applications (R. Allan, G. Johnston, B. Twitchin, 1979).

Safety and Hazards

特性

IUPAC Name |

methyl (1R,2S)-2-aminocyclopentane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-3-2-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQFCNYQRWIKML-IBTYICNHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@@H]1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

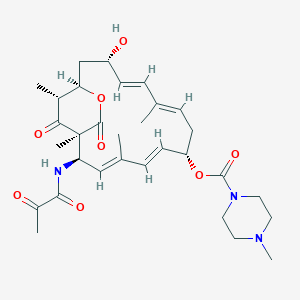

![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B38367.png)

![5-Ethoxy-5H-benzo[7]annulene](/img/structure/B38368.png)

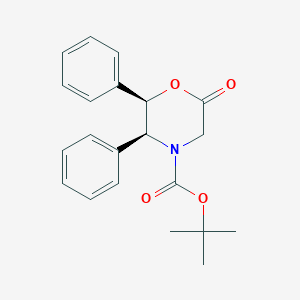

![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B38373.png)

![1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B38375.png)

![Pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate](/img/structure/B38379.png)

![Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B38395.png)